molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridine-2-carbaldehyde CAS No. 112372-07-3

Furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B039450
CAS No.: 112372-07-3
M. Wt: 147.13 g/mol
InChI Key: YAJAVMZSXDDNSR-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol (CAS: 112372-07-3) . It features a fused furan-pyridine ring system with an aldehyde substituent at the 2-position. This compound is stored under inert conditions (2–8°C) and exhibits hazards related to skin sensitization (H317) and eye irritation (H319) . Its aldehyde group makes it reactive in nucleophilic addition and condensation reactions, enabling diverse synthetic applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-methylnicotinamide can lead to the formation of N-methyl-2-pyridone-5-carboxamide .

Scientific Research Applications

Scientific Research Applications

Furo[3,2-c]pyridine-2-carbaldehyde has several important applications in scientific research:

Medicinal Chemistry

  • Cognitive Enhancement: Research indicates that derivatives of furo[3,2-c]pyridine may act as agonists for the alpha7 nicotinic acetylcholine receptor (nAChR), potentially improving cognitive deficits associated with schizophrenia .
  • Antimicrobial Activity: Some derivatives have shown moderate to good activity against bacteria and fungi, suggesting their potential as antimicrobial agents .
  • Cancer Treatment: The compound has been investigated for its role in targeting protein kinases implicated in cancer progression, such as RON and MET .

Organic Synthesis

This compound serves as a versatile intermediate in synthesizing more complex organic molecules. Its reactive aldehyde group allows for various nucleophilic addition reactions, leading to functionalized products that can enhance biological activity .

Computational Studies

Density Functional Theory (DFT) analyses have been employed to study the molecular interactions and reactivity of this compound at a molecular level. These studies provide insights into its potential biological interactions and mechanisms of action .

Case Study 1: Cognitive Deficits in Schizophrenia

A study explored the effects of furo[3,2-c]pyridine derivatives on cognitive performance in preclinical models of schizophrenia. The results demonstrated significant improvements in sensory gating and cognitive tasks, indicating the potential therapeutic benefits of these compounds .

Case Study 2: Antimicrobial Efficacy

Research evaluated several furo[3,2-c]pyridine derivatives for their antimicrobial properties against various bacterial strains. The findings revealed that specific substitutions on the furo[3,2-c]pyridine framework enhanced antimicrobial activity, suggesting pathways for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

  • Molecular Formula: C₈H₄ClNO₂ .
  • Key Features : A chlorine substituent at the 4-position modifies electronic properties, enhancing electrophilicity.
  • Reactivity : The chlorine atom facilitates Suzuki coupling reactions, enabling aryl group introductions (e.g., synthesis of 4-phenyl derivatives) .

Furo[3,2-b]pyridine-2-carbaldehyde (Structural Isomer)

  • Molecular Formula: C₈H₅NO₂ (CAS: 112372-05-1) .
  • Key Differences : The oxygen atom in the fused ring is positioned at [3,2-b] instead of [3,2-c], altering molecular geometry and dipole moments.
  • Applications : Similar reactivity at the aldehyde group but distinct interactions in biological systems due to ring orientation differences.

5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine

  • Molecular Formula: C₈H₆ClNO₂ (CAS: 1347814-95-2) .
  • Key Features : A hydroxymethyl group replaces the aldehyde, increasing hydrophilicity.
  • Applications : Improved solubility for aqueous-phase reactions, though reduced electrophilicity compared to aldehyde-containing analogs.

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

  • Molecular Formula : C₈H₅ClN₂O (CAS: 1256818-78-6) .
  • Key Differences : Substitution of the furan oxygen with a nitrogen atom (pyrrolo ring) alters electronic properties and hydrogen-bonding capacity.
  • Biological Relevance : Nitrogen-rich analogs are explored for kinase inhibition and anticancer activity due to enhanced π-π stacking with biological targets .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₈H₅NO₂ Aldehyde at C-2 Reactive aldehyde; skin/eye hazards
4-Chlorothis compound C₈H₄ClNO₂ Cl at C-4 Enhanced electrophilicity; Suzuki coupling utility
Furo[3,2-b]pyridine-2-carbaldehyde C₈H₅NO₂ Aldehyde at C-2 (isomeric ring) Distinct dipole moments; structural isomerism
5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine C₈H₆ClNO₂ Cl at C-5; hydroxymethyl at C-2 Increased solubility; reduced reactivity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde C₈H₅ClN₂O Cl at C-4; pyrrolo ring Nitrogen-rich scaffold; kinase inhibition potential

Biological Activity

Furo[3,2-c]pyridine-2-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis of this compound

The synthesis of furo[3,2-c]pyridine derivatives often involves multi-step reactions starting from simpler furan and pyridine precursors. For instance, one approach includes the reaction of furan-2-carbaldehyde with various reagents under controlled conditions to yield the desired furo[3,2-c]pyridine structure. The synthesis can be optimized through various methodologies such as cyclization and coupling reactions .

Antimicrobial Activity

Furo[3,2-c]pyridine derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that certain synthesized derivatives exhibit moderate to good activity against bacterial strains such as Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi like Pyrenophora avenae and Fusarium graminearum .

CompoundMicrobial TargetActivity Level
4aXanthomonas sp.Moderate
4aErwinia amylovoraGood
4aFusarium graminearumModerate

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, some studies have explored the cytotoxic potential of furo[3,2-c]pyridine derivatives against cancer cell lines. For example, complexes derived from pyridine-2-carbaldehyde have demonstrated cytotoxic effects against melanoma B16F10 cells and Friend erythroleukemia cells . The mechanism of action appears to involve redox activity that affects cellular thiols, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Study : A study synthesized several furo[3,2-c]pyridine derivatives and tested their antimicrobial efficacy. The results indicated that specific substitutions on the furo[3,2-c]pyridine scaffold enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of metal complexes containing furo[3,2-c]pyridine derivatives. The study found that these complexes exhibited significant cytotoxicity in vitro, suggesting their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes in microbial metabolism.
  • Induction of Apoptosis : The redox-active nature of these compounds may disrupt cellular homeostasis in cancer cells.
  • Interaction with Cellular Components : Binding to thiol groups in proteins can lead to altered protein function and cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Furo[3,2-c]pyridine-2-carbaldehyde, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via cyclization of pyridine and furan derivatives using acid or base catalysts. A common method involves reacting 4-hydroxycoumarins with terminal alkynes under thermal conditions (e.g., 80–120°C) in solvents like dichloromethane or toluene. Catalysts such as Yb(OTf)₃ or silver oxide are critical for regioselective ring formation . Key parameters include temperature control to avoid side reactions and solvent polarity to stabilize intermediates. Characterization via ¹H/¹³C NMR and HRMS is essential to confirm product identity .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

Structural validation relies on a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aldehyde protons at δ 9.8–10.2 ppm) and carbon hybridization .
  • IR Spectroscopy : Confirms the presence of aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves bond angles (e.g., C(3)-C(4)-O(1) = 109.58°) and ring fusion geometry .
  • HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 283.0961 for a derivative) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and respirators to avoid dermal/ocular exposure and inhalation of dust .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid generating aerosols .
  • Emergency Response : For eye contact, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Furo[3,2-c]pyridine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. To address this:

  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-chloro or 2-methyl groups) and test against standardized cell lines (e.g., Xanthomonas sp. for antimicrobial assays) .
  • Mechanistic Profiling : Use fluorescence quenching or molecular docking to assess interactions with targets like DNA topoisomerases or microbial enzymes .
  • Control Experiments : Compare with analogs like Furo[3,2-c]coumarins to isolate ring-fusion effects .

Q. What strategies improve the efficiency of Suzuki-Miyaura coupling reactions involving this compound derivatives?

Unexpected byproducts (e.g., dimeric compounds like 10 in ) can arise during cross-coupling. Optimization strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to enhance selectivity .
  • Solvent Optimization : Use DMF or THF to stabilize boronate intermediates.
  • Temperature Gradients : Lower temperatures (e.g., 60°C) reduce side reactions while maintaining coupling efficiency .

Q. How does the fused-ring system of this compound influence its reactivity compared to monocyclic aldehydes?

The fused furan-pyridine system increases electron density at the pyridine nitrogen, enhancing nucleophilic substitution at the 4-position. Key differences include:

  • Redox Behavior : The aldehyde group is more resistant to oxidation than pyridine-2-carboxaldehyde due to conjugation with the furan ring .
  • Ring Strain : Angular fusion (e.g., bond angles ~109°) increases susceptibility to ring-opening under strong acidic conditions .

Q. What methodologies enable scalable synthesis of this compound for high-throughput screening?

Transitioning from batch to flow chemistry improves scalability:

  • Continuous Flow Reactors : Ensure consistent heat/mass transfer for cyclization steps .
  • Automated Purification : Use flash chromatography or recrystallization in ethanol-water mixtures to isolate pure product .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR or UV-vis spectroscopy .

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • DFT Calculations : Predict electrophilic sites (e.g., aldehyde carbon) for covalent inhibitor design .
  • MD Simulations : Model interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
  • ADMET Profiling : Use tools like SwissADME to optimize solubility and metabolic stability .

Properties

IUPAC Name

furo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJAVMZSXDDNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348984
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-07-3
Record name Furo[3,2-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-c]pyridine-2-carbaldehyde
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Record name furo[3,2-c]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Furo[3,2-c]pyridine-2-carbaldehyde
2-(Diethoxymethyl)furo[3,2-c]pyridine
Furo[3,2-c]pyridine-2-carbaldehyde
Furo[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 4
Furo[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 5
Furo[3,2-c]pyridine-2-carbaldehyde
Furo[3,2-c]pyridine-2-carbaldehyde

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